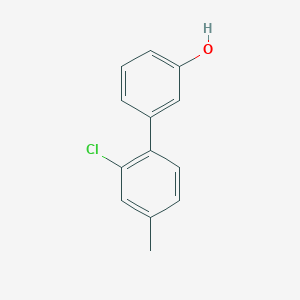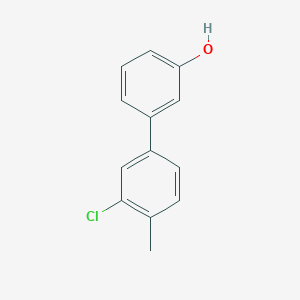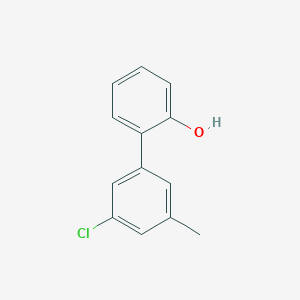
3-(2-Chloro-4-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-methylphenyl)phenol, also known as 2-Chloro-4-methylphenol, is a synthetic organic compound with the chemical formula C7H7ClO. It is a colorless solid that is soluble in most organic solvents. This compound has a wide range of applications in scientific research due to its chemical properties and versatile structure.
Applications De Recherche Scientifique
3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol has a wide range of applications in scientific research. This compound is often used as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments. In addition, this compound has been used in the synthesis of polymers and other materials for use in the medical and industrial fields.
Mécanisme D'action
The mechanism of action of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as a proton donor, which can lead to the formation of reactive species such as free radicals. These free radicals can then react with other molecules, leading to the formation of new compounds. Additionally, the compound can form hydrogen bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol are not well understood. However, studies have shown that this compound can have an inhibitory effect on some enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also relatively stable. Additionally, this compound has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin and eye irritation. Additionally, this compound can be volatile and can release toxic fumes when heated.
Orientations Futures
Due to its wide range of applications in scientific research, there are a number of potential future directions for 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential applications of this compound in the industrial and medical fields.
Méthodes De Synthèse
The synthesis of 3-(3-(2-Chloro-4-methylphenyl)phenol, 95%ethylphenyl)phenol is relatively straightforward and can be achieved through several methods. One of the most common methods is by reacting 2-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite in an aqueous solution. This reaction produces the desired compound with a yield of approximately 95%. Other methods for synthesizing this compound include the oxidation of 2-chloro-4-methylphenol with hydrogen peroxide, the reaction of 4-chloro-2-methylphenol with sodium hypochlorite, and the reaction of 4-chloro-2-methylphenol with sodium hydroxide.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHNPVRZWCLNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683503 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-65-9 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














